molecular formula C11H10N2O4S B2842823 Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate CAS No. 27697-60-5

Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B2842823
CAS No.: 27697-60-5
M. Wt: 266.27
InChI Key: YQNPPODVURWWBM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a nitro group at position 5 and an amino group at position 3, with an ethyl ester at the 2-carboxylate position. This compound serves as a critical intermediate in pharmaceutical synthesis. For example, it is utilized in the preparation of 3-chloro-5-aminobenzo[b]thiophene, a precursor for antihypertensive agents, through diazotization and decarboxylation steps . Its nitro group enhances electrophilicity, making it reactive in nucleophilic substitution and reduction reactions, while the amino group enables further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-2-17-11(14)10-9(12)7-5-6(13(15)16)3-4-8(7)18-10/h3-5H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNPPODVURWWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Chloro-5-Nitrobenzaldehyde and Ethyl Thioglycolate

The foundational step involves the formation of the benzo[b]thiophene ring through a base-mediated cyclization.

Procedure :

  • Reagents : 2-Chloro-5-nitrobenzaldehyde (1.0 equiv), ethyl thioglycolate (1.2 equiv), anhydrous potassium carbonate (2.5 equiv), dimethylformamide (DMF, 10 mL/g of aldehyde).
  • Conditions : Stir under nitrogen at ambient temperature for 17 hours.
  • Workup : Quench with ice-water, extract with ethyl acetate, wash with brine, and dry over MgSO₄.
  • Yield : 89–95% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient aromatic ring, followed by intramolecular cyclization and elimination of HCl.

Optimization :

  • Microwave-Assisted Synthesis : Irradiation at 90°C for 15 minutes reduces reaction time to 15 minutes with 88% yield.
  • Solvent Effects : DMF outperforms THF or DMSO in promoting cyclization due to its high polarity and ability to stabilize intermediates.

Characterization :

  • Melting Point : 213–217°C (lit. 213–215°C).
  • ¹H NMR (CDCl₃) : δ 8.80 (d, 1H, Ar-H), 8.50 (dd, 1H, Ar-H), 8.01 (d, 1H, Ar-H), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -CH₃).

Saponification to 5-Nitrobenzo[b]thiophene-2-Carboxylic Acid

Hydrolysis of the Ethyl Ester

The ester group is hydrolyzed to enhance reactivity for subsequent electrophilic substitution.

Procedure :

  • Reagents : Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate (1.0 equiv), NaOH (3.0 equiv), methanol/water (3:1, 15 mL/g).
  • Conditions : Reflux for 3 hours.
  • Workup : Acidify with HCl to pH 2, filter, and dry under vacuum.
  • Yield : 94–96%.

Alternative Methods :

  • Microwave-Assisted Hydrolysis : 100°C for 3 minutes achieves comparable yields (93%).

Characterization :

  • IR (KBr) : 1701 cm⁻¹ (C=O stretch), 1528 cm⁻¹ (asymmetric NO₂), 1342 cm⁻¹ (symmetric NO₂).

Bromination at Position 3

Electrophilic Aromatic Substitution

The carboxylic acid directs bromination to position 3 via resonance and inductive effects.

Procedure :

  • Reagents : 5-Nitrobenzo[b]thiophene-2-carboxylic acid (1.0 equiv), Br₂ (1.2 equiv), sodium acetate (2.0 equiv), glacial acetic acid (20 mL/g).
  • Conditions : Stir at 55°C for 27 hours.
  • Workup : Dilute with water, filter, and wash with cold acetic acid.
  • Yield : 72–75%.

Mechanistic Rationale :
The electron-withdrawing carboxylic acid group deactivates the ring, favoring bromination at the less deactivated position 3.

Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 164.8 (C=O), 143.2 (C-Br), 138.5 (C-NO₂).

Amination of 3-Bromo-5-Nitrobenzo[b]thiophene-2-Carboxylic Acid

Nucleophilic Aromatic Substitution

The bromine atom is displaced by an amine group under high-temperature conditions.

Procedure :

  • Reagents : 3-Bromo-5-nitrobenzo[b]thiophene-2-carboxylic acid (1.0 equiv), aqueous ammonia (28%, 10 equiv), CuI (0.1 equiv), DMF (15 mL/g).
  • Conditions : Heat at 120°C for 24 hours in a sealed tube.
  • Workup : Neutralize with HCl, extract with ethyl acetate, and purify via column chromatography.
  • Yield : 65–68%.

Challenges :

  • Competing Reduction : The nitro group may partially reduce under prolonged heating; adding catalytic CuI mitigates this.

Characterization :

  • LC-MS : m/z 279.1 [M+H]⁺.

Re-Esterification to Ethyl 3-Amino-5-Nitrobenzo[b]thiophene-2-Carboxylate

Fischer Esterification

The carboxylic acid is reconverted to the ethyl ester.

Procedure :

  • Reagents : 3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid (1.0 equiv), ethanol (excess), H₂SO₄ (cat.).
  • Conditions : Reflux for 12 hours.
  • Workup : Concentrate, neutralize with NaHCO₃, and recrystallize from ethanol/water.
  • Yield : 85–90%.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.72 (d, 1H, Ar-H), 8.35 (dd, 1H, Ar-H), 7.98 (d, 1H, Ar-H), 6.20 (s, 2H, -NH₂), 4.32 (q, 2H, -OCH₂CH₃), 1.32 (t, 3H, -CH₃).

Alternative Synthetic Routes and Comparative Analysis

Direct Amination of Ethyl 5-Nitrobenzo[b]thiophene-2-Carboxylate

Attempts to introduce the amino group without bromination face challenges:

  • Nitration-Amination Sequence : Initial nitration at position 3 followed by reduction is hindered by poor regioselectivity.
  • Ullmann Coupling : Direct coupling of ammonia with the parent ester requires harsh conditions (Pd(OAc)₂, 150°C) and yields ≤40%.

Industrial-Scale Considerations

  • Cost Efficiency : The bromination-amination route, despite multiple steps, remains preferred due to higher overall yields (45–50% over four steps).
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : 32 kg/kg (conventional) vs. 28 kg/kg (microwave-assisted).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-amino-5-amino-benzo[b]thiophene-2-carboxylate.

    Substitution: Various substituted benzo[b]thiophenes.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate has been identified as a promising scaffold for the development of various pharmacologically active compounds. Its derivatives have shown potential in:

  • Anticancer Activity : Research indicates that derivatives of this compound can act as anticancer agents. For instance, modifications to the structure have led to compounds that exhibit significant cytotoxic effects against cancer cell lines .
  • Anti-inflammatory Properties : Several studies have highlighted the anti-inflammatory effects of compounds derived from this compound. These derivatives have been tested for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Synthesis and Derivatization

The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups, enhancing its biological activity. Key methods include:

  • Microwave-Assisted Synthesis : This method has been utilized to efficiently produce 3-aminobenzo[b]thiophenes, which can be further modified into this compound derivatives. The use of microwave irradiation significantly increases yields and reduces reaction times .
  • Heterocyclization Reactions : The compound has been involved in heterocyclization reactions that yield novel derivatives with enhanced pharmacological properties. These reactions facilitate the formation of complex structures that may exhibit improved biological activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Research has demonstrated that:

  • Nitro Group Influence : The presence of the nitro group at the 5-position plays a pivotal role in modulating the biological activity of the compound, influencing both potency and selectivity towards specific biological targets .
  • Amino Group Functionality : The amino group at the 3-position is essential for enhancing solubility and bioavailability, impacting the overall efficacy of the derived compounds in biological systems .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

StudyApplicationFindings
Bagley et al. (2015)Drug DevelopmentDemonstrated synthesis of thieno[2,3-b]pyridine core motifs leading to LIMK1 inhibitors .
ResearchGate Publication (2016)Anticancer AgentsReported on the anticancer efficacy of synthesized derivatives against various cancer cell lines .
European Journal of Medicinal Chemistry (2008)Anti-inflammatory AgentsEvaluated anti-inflammatory properties, showing promising results in vitro .

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the kinase enzyme, thereby preventing its activity. This inhibition disrupts cellular signaling pathways, leading to the suppression of tumor cell growth and proliferation . In the context of fluorescent sensors, the compound interacts with metal ions through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms, resulting in a measurable fluorescence response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences:
  • Nitro vs. Chloro or Benzoylamino Groups: Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate’s nitro group contrasts with compounds like ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (chlorophenyl substituent), which is noted for its versatility in synthesizing dyes and pharmaceuticals . The nitro group’s electron-withdrawing nature may enhance reactivity in electrophilic substitutions compared to chloro derivatives. Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate (PDB: 7VH8) features a benzoylamino group and imidazole side chain, contributing to SARS-CoV-2 MPRO inhibition via active-site modulation.

Core Heterocycle and Saturation Effects

  • Benzo[b]thiophene vs.
  • Saturated vs. Aromatic Cores: Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (tetrahydro ring) exhibits increased conformational flexibility and solubility, which may enhance bioavailability compared to aromatic systems .

Ester Group Modifications

  • Ethyl vs. Methyl Esters: Ethyl esters, as in methyl 5-aminobenzo[b]thiophene-2-carboxylate, generally offer higher lipophilicity than methyl esters, influencing drug absorption and metabolic stability .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Core Structure Substituents Key Applications/Activity References
This compound Benzo[b]thiophene 3-amino, 5-nitro Hypertension drug precursor
Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate Benzo[b]thiophene 3-benzoylamino, 5-imidazole SARS-CoV-2 MPRO inhibition
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate Thiophene 3-amino, 5-(3-chlorophenyl) Pharmaceutical intermediate
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 5-amino Anti-tumor agent precursor
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate Tetrahydrobenzo[b]thiophene 3-amino, 5-methyl Bioavailability studies

Research Findings and Implications

  • Synthetic Utility: this compound’s nitro group facilitates sequential functionalization, as seen in antihypertensive drug synthesis .
  • Biological Performance: Imidazole- and benzoylamino-substituted analogs demonstrate superior enzyme inhibition (e.g., SARS-CoV-2 MPRO) compared to nitro derivatives, likely due to enhanced hydrogen bonding .
  • Metabolic Considerations : Ethyl esters and saturated cores (e.g., tetrahydrobenzo[b]thiophene) may improve pharmacokinetic profiles, warranting further investigation .

Biological Activity

Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique structure that includes a nitro group, an amino group, and a carboxylate moiety attached to a benzothiophene core. Its molecular formula is C11H10N2O3SC_{11}H_{10}N_{2}O_{3}S, with a molecular weight of approximately 250.27 g/mol. This structure is pivotal for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation. For instance, it may interfere with pathways related to tumor growth by modulating signal transduction mechanisms.
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria.
  • Anti-inflammatory Effects : this compound has been observed to reduce inflammatory markers in vitro, suggesting its use in treating inflammatory diseases.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary table highlighting key findings from recent studies:

Biological Activity Effect Observed Reference
AnticancerInhibits proliferation of cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces cytokine release in activated macrophages
Enzyme inhibitionInhibits specific kinases involved in cell signaling

Case Studies

  • Anticancer Research :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Activity :
    In another investigation, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent.
  • Inflammation Model :
    A recent study assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The treatment significantly reduced levels of pro-inflammatory cytokines (TNF-α and IL-6), demonstrating its therapeutic potential in inflammatory diseases.

Q & A

Q. Advanced

  • Amino group substitution : Replacing NH2_2 with methylamide improves logP (from 1.2 to 2.1) without compromising solubility in PEG-400 .
  • Nitro to trifluoromethyl substitution : Increases membrane permeability (PAMPA assay) but reduces anticancer potency (IC50_{50} shifts from 12 µM to 25 µM) .
  • Ester hydrolysis : Converting ethyl to sodium carboxylate boosts aqueous solubility (>10 mg/mL) but lowers BBB penetration .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Advanced
The nitro group acts as a meta-directing agent, polarizing the thiophene ring and activating the 2-position for nucleophilic attack. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on [Nu^-]. For example, reaction with piperidine in THF follows an SN_NAr mechanism, with a rate constant (k) of 0.45 M1^{-1}s1^{-1} at 25°C .

How can researchers mitigate by-product formation during esterification or amidation steps?

Q. Advanced

  • By-product identification : LC-MS detects hydrolyzed carboxylate (m/z 265) or dimerized species (m/z 530).
  • Purification : Use reverse-phase HPLC (C18 column, 70% MeCN/H2_2O) to isolate the target compound (>98% purity).
  • Reaction quenching : Rapid cooling to 0°C after esterification prevents over-hydrolysis .

What stability challenges arise during long-term storage, and how are they addressed?

Advanced
The compound degrades via hydrolysis (t1/2_{1/2} = 30 days at 25°C, 60% humidity) and photo-oxidation (UV light induces nitro to nitroso conversion). Storage recommendations:

  • Desiccated containers with silica gel (RH < 10%).
  • Amber vials at −20°C under nitrogen atmosphere.
  • Stabilizers : Add 0.1% BHT to ethanolic solutions to inhibit radical degradation .

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